N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide
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Overview
Description
N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is a synthetic organic compound characterized by the presence of a benzhydryl group, a trifluoroethoxy group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the reaction of benzhydryl chloride with 3-(2,2,2-trifluoroethoxy)azetidine in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogenated azetidine rings.
Substitution: Substituted azetidine derivatives with various functional groups.
Scientific Research Applications
N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The azetidine ring provides structural rigidity, contributing to the compound’s stability and bioactivity .
Comparison with Similar Compounds
Similar Compounds
N-benzhydryl-3-(2-fluorophenoxy)azetidine: Similar structure but with a fluorophenoxy group instead of a trifluoroethoxy group.
2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one: Contains a trifluoroethoxy group but with a different core structure.
3-(2,2,2-trifluoroethoxy)propionitrile: Similar trifluoroethoxy group but with a different functional group and core structure.
Uniqueness
N-(diphenylmethyl)-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide is unique due to the combination of its benzhydryl and trifluoroethoxy groups, which confer distinct chemical and biological properties. The presence of the azetidine ring further enhances its stability and potential bioactivity, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-benzhydryl-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)13-26-16-11-24(12-16)18(25)23-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSXFRYMXMUWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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